molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

Cat. No. B1406922
CAS RN: 1511383-03-1
M. Wt: 230.21 g/mol
InChI Key: LIURGVIXDCPSIR-UHFFFAOYSA-N
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Description

“3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1000932-18-2. It has a molecular weight of 216.18 . The compound is solid in physical form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14). This code provides a specific textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound has a melting point of 66-69°C . It’s important to store this compound at room temperature .

Scientific Research Applications

  • Synthesis and Application in Drug Development :

    • An efficient synthesis of a potent PPARpan agonist using a similar compound, 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, was achieved. This process is significant for developing new drugs (Guo et al., 2006).
  • Biochemical Synthesis and Activity :

    • β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs, were synthesized, including derivatives of the compound . Their anti-inflammatory activity and molecular docking experiments for COX-2 inhibition were explored, highlighting their potential in biochemical research (Dilber et al., 2008).
  • Chemo-Enzymatic Preparation for Antidepressants :

    • The chemo-enzymatic preparation of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor for antidepressants, using Porcine pancreas lipase as a biocatalyst, was reported. This process is crucial for producing optically pure compounds for pharmaceutical applications (Zhao et al., 2014).
  • Enantioselective Synthesis in Medicinal Chemistry :

    • Enantioselective synthesis of 3-Aminopropanoic acid derivatives, related to the target compound, was achieved. This process is important in developing drugs with specific chirality, affecting their activity and metabolism (Arvanitis et al., 1998).
  • Mechanochemical Application in Pharmaceuticals :

    • Mechanochemistry, involving prolonged milling, was studied on ibuprofen, closely related to the compound . This research provides insights into detoxification methods for expired pharmaceuticals and understanding drug degradation pathways (Andini et al., 2012).
  • Synthesis and Antimicrobial Activity :

    • Synthesis of 1-Thiazolidin-4-ones from 2-(3-oxo-3-phenylpropanoyl)-3-(substituted aryl)-1-thiazolidin-4-ones shows the compound's potential in creating antimicrobial agents. This underlines the relevance of such compounds in developing new antibiotics (Gashaw et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURGVIXDCPSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
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3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
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3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
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3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 5
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 6
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

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